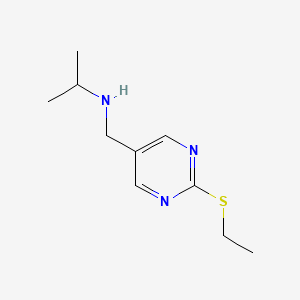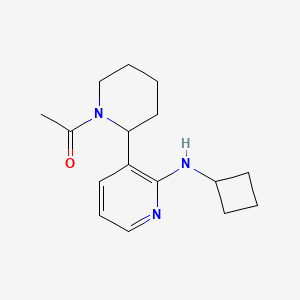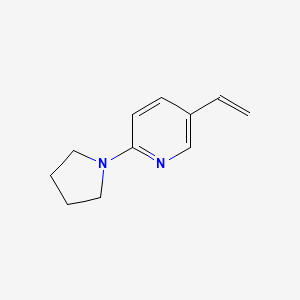
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL is a heterocyclic compound that features both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL typically involves the coupling of pyridine and pyrimidine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(4-Hydroxypyridin-2-YL)-6-methylpyrimidin-4-OL
Reduction: 2-(4-Methoxypiperidin-2-YL)-6-methylpyrimidin-4-OL
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable interactions with various biological macromolecules, influencing cellular pathways and processes .
相似化合物的比较
Similar Compounds
- 2-(2-Methoxypyridin-4-yl)pyrimidine
- 2-(4-Hydroxypyridin-2-yl)-6-methylpyrimidine
- 2-(4-Methoxypyridin-2-yl)-6-chloropyrimidine
Uniqueness
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
2-(4-methoxypyridin-2-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-10(15)14-11(13-7)9-6-8(16-2)3-4-12-9/h3-6H,1-2H3,(H,13,14,15) |
InChI 键 |
SSYBIVCTIBGZTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)

![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)


![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)
